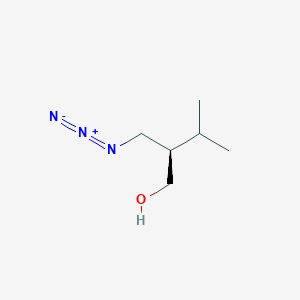

(2R)-2-(Azidomethyl)-3-methylbutan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

922725-33-5 |

|---|---|

Molecular Formula |

C6H13N3O |

Molecular Weight |

143.19 g/mol |

IUPAC Name |

(2R)-2-(azidomethyl)-3-methylbutan-1-ol |

InChI |

InChI=1S/C6H13N3O/c1-5(2)6(4-10)3-8-9-7/h5-6,10H,3-4H2,1-2H3/t6-/m1/s1 |

InChI Key |

JQXNZIUZCWFXLW-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)[C@H](CN=[N+]=[N-])CO |

Canonical SMILES |

CC(C)C(CN=[N+]=[N-])CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r 2 Azidomethyl 3 Methylbutan 1 Ol

Stereoselective Synthesis Approaches

The introduction of two adjacent stereocenters with specific (R) configuration in (2R)-2-(Azidomethyl)-3-methylbutan-1-ol demands sophisticated synthetic strategies. These approaches can be broadly categorized into asymmetric catalysis, which utilizes chiral catalysts to direct the formation of the desired stereoisomer, and biocatalysis, which employs enzymes or whole microbial cells to achieve high stereoselectivity.

Asymmetric Catalysis in Azido (B1232118) Alcohol Formation

Asymmetric catalysis offers a powerful means to synthesize chiral molecules with high enantiomeric purity. For the formation of chiral azido alcohols, this typically involves either the direct, stereoselective addition of an azide (B81097) and a hydroxyl group across a double bond or the enantioselective ring-opening of a prochiral epoxide with an azide nucleophile.

The direct, single-step asymmetric azidohydroxylation of alkenes is an attractive but challenging transformation. A more common and well-established metal-catalyzed strategy involves the asymmetric ring-opening (ARO) of meso-epoxides with an azide source. mdpi.comnih.gov This method effectively installs the required vicinal amino and hydroxyl functionalities with high enantioselectivity. Chiral chromium-salen complexes, pioneered by Jacobsen and others, have proven to be highly effective for the enantioselective azidolysis of meso-epoxides using trimethylsilyl (B98337) azide (TMSN₃) as the azide source. mdpi.comacs.org The mechanism involves the cooperative activation of both the epoxide and the azide nucleophile by the chiral metal complex, leading to a highly ordered transition state that dictates the stereochemical outcome. nih.gov

While direct azidohydroxylation of the corresponding alkene (4-methyl-1-pentene) is less common, related transformations on other substrates highlight the potential of this approach. For instance, manganese-catalyzed aerobic oxidative hydroxyazidation of alkenes has been reported, demonstrating the feasibility of vicinal difunctionalization, though asymmetric variants are still developing. chemrevlett.com

Table 1: Representative Metal-Catalyzed Asymmetric Azidolysis of meso-Epoxides

| Epoxide Substrate | Catalyst System | Azide Source | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cyclohexene oxide | (R,R)-(salen)CrN₃ | TMSN₃ | 81 | 97 |

| Cyclopentene oxide | (R,R)-(salen)CrN₃ | TMSN₃ | 85 | 95 |

| cis-Stilbene oxide | (R,R)-(salen)Cr(III)Cl | TMSN₃ | 92 | 91 |

This table presents representative data for the asymmetric ring-opening of various meso-epoxides, a key strategy for producing chiral azido alcohols.

In recent years, organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding the use of potentially toxic and expensive heavy metals. These methods utilize small, chiral organic molecules to catalyze enantioselective transformations. nih.gov For the synthesis of chiral azido alcohols, organocatalytic approaches often focus on the asymmetric ring-opening of epoxides. nih.govlookchem.comcolab.ws

Chiral thioureas, phosphoric acids, and amino-thioureas have been successfully employed to catalyze the addition of azide to epoxides. nih.gov These catalysts typically function through a dual-activation mechanism. For example, a chiral thiourea (B124793) catalyst can activate the epoxide via hydrogen bonding to the oxirane oxygen, while its basic moiety (e.g., a tertiary amine) can interact with the azide pronucleophile (such as hydrazoic acid, HN₃), enhancing its nucleophilicity. This dual activation within a chiral environment facilitates the enantioselective ring-opening, leading to the formation of the enantioenriched azido alcohol. nih.gov This strategy provides a valuable pathway for accessing highly valuable enantioenriched 1,2-functionalized alcohols from epoxides. nih.gov

Biocatalytic Synthesis of Chiral Azido Alcohols

Biocatalysis leverages the exquisite selectivity of enzymes or whole microorganisms to perform complex chemical transformations. oaepublish.com This approach is characterized by mild reaction conditions, high stereoselectivity, and a favorable environmental profile. For producing chiral azido alcohols, key biocatalytic strategies include the kinetic resolution of a racemic mixture and the asymmetric reduction of a prochiral ketone using whole-cell systems.

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much higher rate than the other. For the synthesis of this compound, a racemic mixture of 2-(azidomethyl)-3-methylbutan-1-ol could be resolved using a lipase (B570770) enzyme.

Lipases, such as Candida antarctica lipase B (CALB), are frequently used to catalyze the enantioselective acylation of racemic alcohols. In a typical resolution, the racemic azido alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of the lipase. The enzyme will preferentially acylate one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer as the unreacted alcohol. The resulting ester and the unreacted alcohol can then be separated. This method's primary limitation is a theoretical maximum yield of 50% for the desired enantiomer.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Racemic Alcohol | Enzyme | Acyl Donor | Solvent | Outcome |

|---|---|---|---|---|

| 1-Phenylethanol | Candida antarctica Lipase B | Vinyl Acetate | Toluene | (R)-acetate (>99% ee) |

| 2-Azido-1-phenylethanol | Candida antarctica Lipase B | Vinyl Acetate | Toluene | High enantioselectivity |

| Various secondary alcohols | Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane | High E-values |

This table shows examples of lipase-catalyzed kinetic resolutions, a common enzymatic method for obtaining enantiopure alcohols.

Whole-cell biotransformations offer a practical and cost-effective approach for asymmetric synthesis, as they utilize intact microorganisms, which contain the necessary enzymes and cofactor regeneration systems. oaepublish.comnih.govresearchgate.net The synthesis of this compound can be envisioned through the asymmetric reduction of the corresponding prochiral ketone, 1-azido-3-methylbutan-2-one.

Microorganisms such as baker's yeast (Saccharomyces cerevisiae) or genetically engineered Escherichia coli strains are rich sources of ketoreductases (KREDs). nih.govrsc.org These enzymes can reduce a ketone to a chiral alcohol with high enantioselectivity, often following Prelog's rule. mdpi.com The key advantage of using whole cells is the in-situ regeneration of the expensive nicotinamide (B372718) cofactors (NADH or NADPH) required by the KREDs. nih.govresearchgate.net The cell's own metabolic pathways, typically by adding a simple co-substrate like glucose or formate, continuously regenerate the reduced cofactor, allowing the reaction to proceed efficiently. scilit.com This approach avoids the need to add and regenerate cofactors externally, making the process more economically viable for large-scale production. nih.govrsc.org Chemo-enzymatic cascades, for example using a styrene (B11656) monooxygenase for epoxidation followed by azidolysis, also represent a powerful strategy that can be employed in whole-cell systems. nih.govrsc.org

Chiral Pool Approaches Utilizing Isoprenoid Derivatives

Chiral pool synthesis leverages naturally occurring, enantiopure compounds as starting materials to impart chirality to the target molecule. ankara.edu.tr The structural framework of this compound, featuring an isopropyl group adjacent to a stereocenter, strongly suggests a synthetic origin from the proteinogenic amino acid L-valine rather than a typical isoprenoid derivative. L-valine provides the correct (S)-configuration at C3 in the final product's numbering system after the necessary chemical transformations.

A plausible synthetic sequence commencing from L-valine would involve the reduction of the carboxylic acid moiety to a primary alcohol, protection of the amino group, and subsequent conversion of the protected amino group into the desired azide functionality. This transformation retains the original stereocenter.

Hypothetical Synthetic Route from L-Valine:

Reduction: The carboxylic acid of L-valine is reduced to a primary alcohol to form (S)-2-amino-3-methylbutan-1-ol (L-valinol). This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Protection: The amino group of L-valinol is protected, for example, as a carbamate (B1207046) (e.g., Boc) or benzyl (B1604629) derivative.

Hydroxyl Group Activation: The primary hydroxyl group is activated for nucleophilic substitution, typically by converting it into a good leaving group such as a tosylate or mesylate.

Azide Introduction: The activated hydroxyl group is displaced by an azide nucleophile (e.g., sodium azide) via an S_N2 reaction to introduce the azidomethyl group, yielding the protected target molecule.

Deprotection: Removal of the protecting group from the nitrogen atom, if necessary, would yield the corresponding amino alcohol, which can then be further functionalized.

While direct synthesis from isoprenoid derivatives is less obvious for this specific target, general pathways exist for converting isoprenoid alcohols (like geraniol (B1671447) or prenol) into various functionalized molecules through metabolic engineering or multi-step chemical synthesis. semanticscholar.orgresearchgate.net However, for the specific stereochemistry and substitution pattern of this compound, the L-valine chiral pool approach remains the most direct and logical strategy.

Regioselective Functionalization Strategies

Regioselective reactions are crucial for ensuring the correct placement of functional groups in complex molecules. For the synthesis of this compound, this involves the specific introduction of the azide and hydroxyl groups at the C1 and C2 positions of the butane (B89635) backbone, respectively.

Ring-Opening Reactions of Enantiopure Epoxides and Aziridines by Azide Nucleophiles

One of the most powerful and widely used methods for synthesizing β-azido alcohols is the nucleophilic ring-opening of enantiopure epoxides with an azide source. chemrevlett.com This reaction typically proceeds via an S_N2 mechanism, resulting in an inversion of configuration at the center of nucleophilic attack and high regioselectivity.

For the synthesis of this compound, a key intermediate would be the chiral epoxide, (S)-2-isopropyl-2-methyloxirane. The azidolysis of this epoxide would be expected to occur with high regioselectivity, with the azide nucleophile attacking the sterically less hindered primary carbon (C1). This attack would lead to the desired product with the correct (R) configuration at the newly formed stereocenter.

Various catalysts and reaction conditions have been developed to enhance the efficiency and regioselectivity of epoxide ring-opening with azides. organic-chemistry.org Lewis acids such as cerium(III) chloride can promote the reaction under mild conditions. organic-chemistry.org Other systems utilize promoters like Oxone® in aqueous acetonitrile (B52724) to achieve high yields at room temperature. organic-chemistry.org The choice of solvent and catalyst can significantly influence the reaction's outcome, particularly the regioselectivity. orgchemres.orgutwente.nl

| Epoxide Substrate (Example) | Azide Source | Catalyst/Conditions | Solvent | Regioselectivity (Attack at less hindered C) | Yield (%) | Reference |

| Styrene Oxide | NaN₃ | CeCl₃·7H₂O | CH₃CN/H₂O | High (Benzylic attack favored) | 94 | organic-chemistry.org |

| 1,2-Epoxyhexane | NaN₃ | Oxone® | CH₃CN/H₂O | >99:1 | 92 | organic-chemistry.org |

| Cyclohexene Oxide | NaN₃ | Fe₃O₄@SiO₂@CS@POCl₂-x | CH₃CN | High | 98 | orgchemres.org |

| Terminal Aliphatic Epoxides | NaN₃ | Poly(ethylene glycol) | PEG-400 | High | 90-95 | organic-chemistry.org |

This table presents data for representative epoxide ring-opening reactions to form β-azido alcohols, illustrating the principles applicable to the synthesis of the target compound.

Similarly, the ring-opening of enantiopure aziridines with azide nucleophiles provides a route to vicinal diamines or, after functional group manipulation, to azido alcohols. The regioselectivity principles are similar to those for epoxides, with the nucleophile generally attacking the less substituted carbon.

Direct Azidohydroxylation of Unsaturated Precursors

Direct azidohydroxylation involves the simultaneous addition of an azide group and a hydroxyl group across a carbon-carbon double bond in an unsaturated precursor. This method offers an atom-economical and efficient route to β-azido alcohols from simple alkenes. chemrevlett.com

A potential unsaturated precursor for this compound could be 4-methyl-1-pentene (B8377). An asymmetric azidohydroxylation of this prochiral alkene would need to proceed with high regio- and enantioselectivity. Modern methods often employ metal catalysts or biocatalysts to achieve this transformation. For instance, manganese-catalyzed aerobic oxidative hydroxyazidation of olefins using trimethylsilyl azide (TMSN₃) and molecular oxygen has been shown to be effective for a range of substrates. chemrevlett.com In these reactions, the azide radical typically adds to the less hindered carbon of the alkene, which aligns with the required regiochemistry for the target molecule.

Biocatalytic approaches, such as using a styrene monooxygenase enzymatic cascade, have also been developed for the asymmetric azidohydroxylation of styrene derivatives. nih.govrsc.org This chemo-enzymatic cascade involves an initial enzymatic epoxidation followed by a regioselective azidolysis, providing access to highly enantioenriched aromatic azido alcohols. rsc.orgresearchgate.net Adapting such a system to an aliphatic alkene like 4-methyl-1-pentene would be a promising strategy.

| Alkene Substrate | Reagents | Catalyst | Key Features | Yield (%) | Reference |

| Styrene | TMSN₃, O₂ | MnBr₂ | Aerobic oxidation, high regioselectivity | 81 | chemrevlett.com |

| 1-Octene | TMSN₃, O₂ | MnBr₂ | Mild conditions, azide at terminal carbon | 84 | chemrevlett.com |

| Styrene Derivatives | NaN₃, BNAH | StyA Monooxygenase | Enzymatic cascade, high enantioselectivity | up to >99 | rsc.org |

This table summarizes findings for direct azidohydroxylation reactions, demonstrating the potential of this strategy.

Azide Transfer Reagents in Stereocontrolled Syntheses

Azide transfer reagents are used to introduce the azide functionality into a molecule, often by converting a primary amine or an alcohol. In a stereocontrolled synthesis, these reagents can be used in reactions that proceed with either retention or inversion of configuration.

For the synthesis of this compound, a plausible strategy would involve a precursor diol, such as (R)-2-isopropylbutane-1,2-diol. Selective activation of the primary hydroxyl group (e.g., as a tosylate) followed by S_N2 displacement with sodium azide would install the azidomethyl group stereoselectively.

Alternatively, direct conversion of a primary alcohol to an azide can be achieved using specific azide transfer reagents. Reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) have been developed for the efficient and direct transformation of alcohols into azides under mild conditions, avoiding the often harsh conditions of traditional methods. organic-chemistry.org This conversion typically proceeds with inversion of configuration if the alcohol is at a chiral center. Diphenylphosphoryl azide (DPPA) is another common reagent used in Mitsunobu-type reactions to convert alcohols to azides with inversion of stereochemistry.

Green and Sustainable Synthesis Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Developing sustainable protocols for the synthesis of this compound is a key consideration.

Solvent-Free or Aqueous Medium Reactions

Performing reactions in water or under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the need for volatile and often toxic organic solvents. researchgate.netresearchgate.net Several of the key transformations for synthesizing β-azido alcohols have been successfully adapted to these environmentally benign conditions.

The ring-opening of epoxides with sodium azide is particularly well-suited to aqueous media. Research has shown that these reactions can be highly efficient and regioselective in water, sometimes promoted by simple pH control or the use of phase-transfer catalysts. cmu.edu For example, the azidolysis of monosubstituted epoxides with sodium azide proceeds efficiently in hot water, yielding β-azido alcohols in high yields. orgchemres.org Heterogeneous catalysts, such as magnetic nanocatalysts, have also been employed to facilitate the reaction in aqueous systems, allowing for easy catalyst recovery and reuse. orgchemres.org

This table highlights examples of greener synthetic methods for reactions relevant to the synthesis of the target compound.

Catalyst Recycling and Reusability

The economic and environmental viability of synthesizing chiral molecules heavily relies on the efficiency and recyclability of the catalysts employed. Chiral catalysts, which are often complex and costly, present challenges in their separation from reaction products and subsequent reuse. rsc.org The development of recyclable chiral catalysts is a significant step towards more sustainable chemical production. rsc.org

One of the primary strategies for enhancing catalyst reusability is immobilization. This involves anchoring the homogeneous catalyst to a solid support, such as a polymer, silica, or magnetic nanoparticles. This heterogenization allows for the straightforward separation of the catalyst from the reaction mixture by simple filtration or magnetic decantation, preventing its loss and contamination of the product. For instance, in reactions analogous to those potentially used for synthesizing precursors of this compound, such as asymmetric reductions or additions, immobilized catalysts have demonstrated high efficiency over multiple cycles.

Another promising approach is the use of biphasic systems, particularly those involving ionic liquids. researchgate.net Ionic liquids are salts with low melting points that can act as solvents and catalyst carriers. alfa-chemistry.com A chiral catalyst can be dissolved in an ionic liquid, while the reactants and products remain in a separate, immiscible organic phase. This allows for the easy separation of the product-containing phase, leaving the catalyst-ionic liquid phase to be reused in subsequent batches. Research on asymmetric Diels-Alder reactions has shown that chiral catalysts can be recycled up to six times with only a slight decrease in enantioselectivity and conversion when ionic liquids are employed. researchgate.net

The table below illustrates a hypothetical reusability profile for a generic immobilized chiral catalyst in an asymmetric reaction pertinent to the synthesis of a chiral alcohol precursor.

| Cycle | Conversion (%) | Enantiomeric Excess (%) |

| 1 | 98 | 95 |

| 2 | 97 | 95 |

| 3 | 97 | 94 |

| 4 | 96 | 93 |

| 5 | 95 | 92 |

This is a representative table based on data for analogous systems and does not represent experimental results for the specific target compound.

Development of Environmentally Benign Reagents

The principles of green chemistry advocate for the use of reagents that are less hazardous and generate minimal waste. alfa-chemistry.com In the context of synthesizing this compound, the azidation step is a key area for the application of greener reagents.

Traditionally, azidation reactions have employed reagents like sodium azide (NaN₃) in polar aprotic solvents. Sodium azide is highly toxic and potentially explosive, especially in the presence of acids. Modern research focuses on developing safer alternatives. One such alternative is the use of azide ionic liquids (AILs). researchgate.net These compounds, such as [P₄₄₄E₃][N₃] and [MIME₃][N₃], can act as both the azide source and the solvent, eliminating the need for volatile organic solvents. researchgate.net They have shown higher reaction rates and can be regenerated and reused, presenting a safer and greener route for azidation. researchgate.net

Another green approach is the development of metal-free azidation processes. For example, a method has been developed to synthesize organic azides from olefins without the need for toxic transition metal catalysts, which can contaminate the final product and the environment. autm.net The use of trimethylsilyl azide (TMSN₃) is also considered a relatively safer option for nucleophilic azidation under catalyst-free conditions in some contexts. acs.org

Furthermore, the broader synthetic route can incorporate other green reagents and conditions. Biocatalysis, using enzymes to perform specific transformations, offers a highly selective and eco-friendly path to chiral alcohols. alfa-chemistry.comnih.gov Enzymes operate under mild conditions, typically in aqueous media, minimizing energy consumption and the use of hazardous organic solvents. alfa-chemistry.com

The following table compares traditional and environmentally benign reagents for a hypothetical azidation reaction.

| Feature | Traditional Reagent (e.g., Sodium Azide) | Environmentally Benign Reagent (e.g., Azide Ionic Liquid) |

| Safety Profile | Highly toxic, potentially explosive | Lower toxicity, more stable |

| Solvent | Often requires volatile organic solvents (e.g., DMF) | Can act as its own solvent |

| Atom Economy | Moderate | High, especially when reagent is also the solvent |

| Recyclability | Not typically recycled | Can be regenerated and reused researchgate.net |

| Byproducts | Inorganic salt waste | Minimal, if any |

This table provides a comparative overview based on general principles and findings in green chemistry.

By integrating recyclable catalysts and environmentally benign reagents, the synthesis of complex chiral molecules like this compound can be aligned with the modern imperatives of sustainable chemical manufacturing.

Chemical Transformations and Reactivity Profile of 2r 2 Azidomethyl 3 Methylbutan 1 Ol

Reductive Transformations

The azido (B1232118) group is a versatile functional handle that can be readily and selectively reduced to a primary amine. This transformation is a cornerstone of the synthetic utility of (2R)-2-(azidomethyl)-3-methylbutan-1-ol, providing a direct route to valuable chiral building blocks.

Formation of Chiral β-Amino Alcohols

The reduction of the azide (B81097) in this compound leads to the formation of the corresponding chiral β-amino alcohol, (2R)-2-(aminomethyl)-3-methylbutan-1-ol. These 1,3-amino alcohols are significant structural motifs present in numerous biologically active compounds and are widely used as chiral ligands and catalysts in asymmetric synthesis. nih.gov The production of single enantiomers of drug intermediates is of increasing importance in the pharmaceutical industry. nih.gov

Several methods are effective for this transformation, with catalytic hydrogenation being one of the most common. This method typically employs catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. The reaction conditions are generally mild, ensuring the preservation of the stereocenter's integrity.

Another powerful method is the Staudinger reaction, which involves treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. This reaction is highly chemoselective for the azide group and proceeds under very mild, neutral conditions.

Reductions using hydride reagents, such as lithium aluminum hydride (LiAlH₄), are also effective. However, these reagents are less selective and can potentially react with other functional groups if present in more complex derivatives.

Table 1: Common Methods for the Reduction of Azides to Primary Amines

| Method | Reagents/Catalyst | Typical Conditions | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Room temperature, atmospheric or elevated pressure, alcoholic solvent | High efficiency, clean byproducts (N₂). |

Selective Reduction of the Azido Moiety

A key advantage of using the azido group as a masked amine is the ability to selectively reduce it in the presence of other sensitive functionalities. bris.ac.uk While this compound itself contains only the hydroxyl group, its derivatives may incorporate other reducible groups such as esters, alkenes, or benzyl (B1604629) ethers.

Cyclization Reactions

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing rings through intramolecular cyclization pathways.

Intramolecular Aziridine (B145994) Formation

The synthesis of chiral aziridines, strained three-membered nitrogen heterocycles, can be achieved from 1,3-azido alcohols. This transformation typically involves a two-step process. First, the primary alcohol of this compound is converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), by reaction with the corresponding sulfonyl chloride in the presence of a base.

Upon formation of this sulfonate ester, treatment with a suitable base can induce an intramolecular Sₙ2 reaction. The azide acts as the internal nucleophile, displacing the sulfonate leaving group to form a bicyclic system containing the chiral aziridine ring. The stereochemistry of the starting material directly controls the stereochemical outcome of the aziridination, making this a valuable method for accessing enantiopure aziridines. morawa.at These chiral aziridines are versatile intermediates that can undergo regioselective ring-opening reactions with various nucleophiles to produce a range of functionalized chiral amines. nih.govnih.gov

Formation of Nitrogen-Containing Heterocycles

Beyond aziridines, this compound is a precursor to a wider array of nitrogen-containing heterocycles, which are foundational structures in medicinal chemistry. researchgate.netsciencepublishinggroup.com The β-amino alcohol obtained from the reduction of the azide (see section 3.1.1) is a particularly useful intermediate for this purpose.

For example, chiral 1,3-amino alcohols can be cyclized to form:

Oxazolidinones: Reaction with phosgene (B1210022) or its equivalents can yield chiral oxazolidinone rings, which are important scaffolds in pharmaceuticals (e.g., as chiral auxiliaries or core components of antibiotics).

Pyrrolidines and Piperidines: Through further functionalization and subsequent cyclization strategies, the amino alcohol can be converted into five- and six-membered saturated nitrogen heterocycles. This often involves converting the primary alcohol into an electrophilic center and inducing cyclization via the amine.

Additionally, the azide group itself can participate directly in cycloaddition reactions to form heterocyclic systems, most notably triazoles, as discussed in the following section.

Click Chemistry and Triazole Formation

The azide functional group is one of the cornerstones of "click chemistry," a concept introduced by K. Barry Sharpless that emphasizes reactions that are modular, high-yielding, and generate minimal byproducts. wikipedia.org The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). chempep.com

This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne to regioselectively produce a 1,4-disubstituted 1,2,3-triazole. researchgate.netorganic-chemistry.org this compound serves as the azide component, allowing its chiral valeryl scaffold to be "clicked" onto a wide variety of alkyne-containing molecules. The resulting triazole ring is highly stable and can act as a rigid linker or a pharmacologically active moiety itself. mdpi.comnih.gov

The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. The process is highly reliable and tolerant of a wide range of functional groups, making it a powerful tool for chemical biology, drug discovery, and materials science. iris-biotech.de

Table 2: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Azide Component | Alkyne Partner | Catalyst System | Solvent | Product |

|---|---|---|---|---|

| This compound | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | (2R)-2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-3-methylbutan-1-ol |

| This compound | Propargyl alcohol | CuI, DIPEA | CH₂Cl₂/THF | (2R)-3-methyl-2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)butan-1-ol |

| This compound | 1-Ethynylcyclohexanol | CuSO₄·5H₂O, Sodium Ascorbate | DMSO | (2R)-2-((4-(1-hydroxycyclohexyl)-1H-1,2,3-triazol-1-yl)methyl)-3-methylbutan-1-ol |

In addition to the copper-catalyzed variant, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative. This reaction utilizes strained cyclooctynes, which react rapidly with azides without the need for a catalyst. SPAAC is particularly valuable for applications in biological systems where the potential toxicity of copper is a concern. iris-biotech.de

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, prized for its reliability, high yields, and exceptional functional group tolerance. nih.govresearchgate.net This reaction involves the coupling of an azide with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The azide moiety of this compound readily participates in this transformation.

The reaction is typically catalyzed by a copper(I) species, which can be introduced as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. acs.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to yield the stable triazole ring. acs.orgnih.gov The reaction proceeds under mild conditions, often in aqueous solvent mixtures, and does not affect the stereocenter of the molecule. acs.org

Table 1: Illustrative Examples of CuAAC Reactions with this compound *

| Alkyne Partner | Copper Source / Reducing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | (2R)-3-Methyl-2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)butan-1-ol | >95 |

| Propargyl Alcohol | CuI | THF/H₂O | (2R)-2-(((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)-3-methylbutan-1-ol | >95 |

| 1-Ethynyl-4-fluorobenzene | CuSO₄ / Sodium Ascorbate | DMF/H₂O | (2R)-2-((4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)methyl)-3-methylbutan-1-ol | >95 |

Note: This table presents chemically plausible, illustrative examples. Specific, published experimental data for these exact reactions may vary.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a cornerstone of bioorthogonal chemistry. magtech.com.cn SPAAC involves the reaction of an azide with a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). magtech.com.cnnih.gov The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a metal catalyst. magtech.com.cn

The azide of this compound can react spontaneously with these strained alkynes under physiological conditions (room temperature, aqueous media) to form a stable triazole product. rsc.orgacs.org This catalyst-free approach is highly valuable for applications in chemical biology, such as the labeling of biomolecules in living cells. nih.gov

Table 2: Illustrative Examples of SPAAC Reactions with this compound *

| Strained Alkyne | Solvent | Temperature (°C) | Product |

|---|---|---|---|

| Dibenzocyclooctyne (DBCO) | PBS/DMSO | 25-37 | Adduct of DBCO and the azide |

| Bicyclononyne (BCN) | Acetonitrile (B52724)/H₂O | 25 | Adduct of BCN and the azide |

Note: This table presents chemically plausible, illustrative examples. Specific, published experimental data for these exact reactions may vary.

Derivatization of the Hydroxyl Group

The primary hydroxyl group in this compound provides a second site for chemical modification, which is orthogonal to the reactivity of the azide group. Standard transformations of primary alcohols, such as esterification, etherification, and oxidation, can be readily applied.

Esterification and Etherification Reactions

Esterification: The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄), is a common method. chemistrysteps.com However, due to the reversible nature of this reaction, higher yields are often obtained using more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). byjus.com The reaction is generally efficient for primary alcohols, although steric hindrance from the adjacent isopropyl group might slightly reduce the reaction rate compared to unhindered primary alcohols. quora.comreddit.com

Etherification: The hydroxyl group can be converted into an ether, most commonly via the Williamson ether synthesis. google.com This two-step process involves the deprotonation of the alcohol with a strong base (e.g., NaH) to form a nucleophilic alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction. organic-chemistry.orgacs.org This method is highly effective for forming ethers from primary alcohols.

Table 3: Illustrative Derivatization of the Hydroxyl Group *

| Reaction Type | Reagent | Base / Catalyst | Product |

|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine | (2R)-2-(Azidomethyl)-3-methylbutyl acetate |

| Esterification | Benzoyl Chloride | Triethylamine | (2R)-2-(Azidomethyl)-3-methylbutyl benzoate |

| Etherification | Methyl Iodide | Sodium Hydride (NaH) | (2R)-1-(Azidomethyl)-2-methoxy-3-methylbutane |

Note: This table presents chemically plausible, illustrative examples. Specific, published experimental data for these exact reactions may vary.

Oxidation Reactions

The primary alcohol functional group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orglibretexts.org The azide group is generally stable to common oxidizing conditions.

Oxidation to Aldehyde: Selective oxidation to the aldehyde, (2R)-2-(azidomethyl)-3-methylbutanal, requires the use of mild and controlled oxidizing agents. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) are effective for this transformation. byjus.comlibretexts.org These conditions prevent over-oxidation to the carboxylic acid. acs.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, (2R)-2-(azidomethyl)-3-methylbutanoic acid. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or a two-step, one-pot procedure using TEMPO and sodium hypochlorite (B82951) followed by sodium chlorite. nih.govchemguide.co.ukorganic-chemistry.org These reactions are typically run until the intermediate aldehyde is fully consumed. libretexts.orgchemguide.co.uk

Table 4: Illustrative Oxidation Reactions of the Hydroxyl Group *

| Oxidizing Agent(s) | Solvent | Expected Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | (2R)-2-(Azidomethyl)-3-methylbutanal |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | (2R)-2-(Azidomethyl)-3-methylbutanal |

| Jones Reagent (CrO₃, H₂SO₄) | Acetone | (2R)-2-(Azidomethyl)-3-methylbutanoic acid |

Note: This table presents chemically plausible, illustrative examples. Specific, published experimental data for these exact reactions may vary.

Mechanistic Investigations and Stereochemical Aspects

Elucidation of Reaction Mechanisms in Azido (B1232118) Alcohol Synthesis

The formation of azido alcohols can be achieved through various synthetic strategies, each proceeding via distinct reaction mechanisms. The most common methods include the nucleophilic ring-opening of epoxides, the direct conversion of alcohols, and radical-mediated azidation of alkenes.

One of the most prevalent methods for synthesizing β-azido alcohols is the azidolysis of epoxides. organic-chemistry.org This reaction's mechanism is highly dependent on the reaction conditions. Under neutral or basic conditions, the reaction typically proceeds through a direct S(_N)2 mechanism. utwente.nl The azide (B81097) ion (N(_3)), acting as a potent nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring, leading to a concerted bond formation and cleavage of the C-O bond. This backside attack results in an inversion of stereochemistry at the attacked carbon center.

Conversely, under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive oxonium ion intermediate. utwente.nlstackexchange.com This protonation weakens the C-O bonds and imparts a partial positive charge on the carbon atoms. The mechanism then shifts towards having more S(_N)1 character. The nucleophile (azide) attacks the carbon atom that can better stabilize the developing positive charge. While a full carbocation may not always form, the transition state has significant carbocationic character. chemistrysteps.com

Another approach involves the direct conversion of alcohols to azides. This transformation can be achieved under conditions that facilitate an S(_N)2 reaction, ensuring stereochemical inversion. Methods like the Mitsunobu reaction using hydrazoic acid or the use of diphenylphosphoryl azide (DPPA) with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can convert alcohols to azides. cmu.educommonorganicchemistry.com The mechanism involves the in-situ activation of the hydroxyl group to transform it into a good leaving group, which is then displaced by the azide nucleophile in an S(_N)2 fashion. cmu.edugoogle.com

More recently, radical-mediated reactions have emerged as a powerful tool for azido alcohol synthesis. chemrevlett.com These reactions often involve the generation of an azide radical (N(_3)), which then adds to an alkene. nih.gov For instance, the photocatalyzed azido-alkynylation of alkenes proceeds through the addition of an azide radical to the double bond, forming a carbon-centered radical intermediate. nih.gov This intermediate can then be trapped by various reagents to introduce other functionalities. In the context of azido alcohols, processes like the manganese-catalyzed aerobic oxidative hydroxyazidation of olefins generate an azide radical as a key step. organic-chemistry.org

| Synthetic Method | Key Mechanistic Feature | Stereochemical Outcome |

| Epoxide Azidolysis (Basic/Neutral) | S(_N)2 attack by azide ion | Inversion of configuration |

| Epoxide Azidolysis (Acidic) | S(_N)1-like attack on protonated epoxide | Depends on substrate; often attacks more substituted carbon |

| Direct Conversion of Alcohols (e.g., Mitsunobu, DPPA/DBU) | S(_N)2 displacement of activated hydroxyl group | Inversion of configuration commonorganicchemistry.comgoogle.com |

| Radical Azidation of Alkenes | Addition of azide radical to C=C bond | Often results in mixtures of diastereomers unless controlled |

Understanding Regio- and Stereoselectivity in Transformations

The synthesis of a specific stereoisomer like (2R)-2-(Azidomethyl)-3-methylbutan-1-ol necessitates precise control over both regioselectivity (where the reaction occurs) and stereoselectivity (the 3D orientation of the resulting bonds). In the context of azido alcohol synthesis, these factors are predominantly dictated by the chosen mechanism and substrate structure.

The ring-opening of unsymmetrical epoxides is a classic example where regioselectivity is critical.

Under Basic or Neutral Conditions (S(_N)2 mechanism): The azide nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.comorganic-chemistry.org This steric control directs the azide to the more accessible position. For instance, in 2-alkylepoxides, the attack occurs at the terminal position. organic-chemistry.org

Under Acidic Conditions (S(_N)1-like mechanism): The regioselectivity is governed by electronic effects. utwente.nloregonstate.edu The nucleophile attacks the carbon atom that can better stabilize a positive charge. chemistrysteps.com Therefore, for epoxides with primary and secondary carbons, the attack may favor the secondary position. stackexchange.com For epoxides bearing an aryl substituent, the attack occurs at the benzylic position due to resonance stabilization of the partial positive charge. utwente.nl

The stereoselectivity of these transformations is equally important. The S(_N)2 ring-opening of epoxides is inherently stereospecific, proceeding with inversion of configuration at the electrophilic carbon. This allows for the direct transfer of the epoxide's stereochemistry to the product azido alcohol. Similarly, direct conversion of a chiral alcohol to an azide via S(_N)2 mechanisms also proceeds with inversion of stereochemistry. google.com

Enzymatic reactions can offer exceptional levels of both regio- and stereoselectivity. For example, haloalcohol dehalogenases (HheC) can catalyze the ring-opening of epoxides with azide. These enzymes can exhibit regioselectivity that is opposite to that of non-enzymatic reactions, providing access to alternative isomers. The active site of the enzyme precisely orients the epoxide and the azide nucleophile, ensuring a specific outcome. nih.gov

| Reaction Condition | Controlling Factor | Outcome for Unsymmetrical Epoxide | Stereochemistry |

| Basic/Neutral (S(_N)2) | Steric Hindrance | Attack at the less substituted carbon chemistrysteps.com | Inversion of configuration |

| Acidic (S(_N)1-like) | Electronic Effects (Carbocation Stability) | Attack at the more substituted carbon utwente.nlstackexchange.com | Inversion of configuration |

| Enzymatic (e.g., HheC) | Enzyme Active Site Geometry | Highly specific, can be opposite to non-enzymatic reaction nih.gov | Highly stereoselective |

Role of Substituent Effects and Chiral Auxiliaries

The electronic and steric properties of substituents on a substrate can significantly influence the rate and selectivity of a reaction. In azido alcohol synthesis, substituent effects can dictate the regioselectivity of epoxide opening by influencing the stability of the transition state. Electron-donating groups can stabilize a developing positive charge in an S(_N)1-like mechanism, directing the nucleophilic attack to that position. oregonstate.edu Conversely, bulky substituents can sterically hinder a reaction site, favoring attack at a less crowded position in an S(_N)2 mechanism.

To achieve high levels of stereocontrol in the synthesis of chiral molecules, chiral auxiliaries are often employed. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recycled.

Common strategies involving chiral auxiliaries relevant to the synthesis of building blocks for compounds like this compound include:

Asymmetric Alkylation: Evans' oxazolidinone auxiliaries are widely used for this purpose. The substrate is acylated with the chiral auxiliary, and the resulting enolate is alkylated. The bulky auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face, thus creating a new stereocenter with high diastereoselectivity. wikipedia.org

Asymmetric Aldol (B89426) Reactions: Chiral auxiliaries can also control the stereochemistry of aldol reactions, which form carbon-carbon bonds and can generate two new stereocenters simultaneously.

While not directly a chiral auxiliary, the use of a substrate from the "chiral pool" (readily available enantiopure natural products like amino acids or terpenes) can serve a similar purpose, where the inherent chirality of the starting material directs the formation of new stereocenters. nih.gov

Carbocation Rearrangements in Related Alcohol Systems

In many reactions involving alcohol precursors, particularly under acidic conditions that promote the formation of carbocation intermediates, skeletal rearrangements can occur. libretexts.org These rearrangements, often named Wagner-Meerwein rearrangements, involve the 1,2-shift of a hydrogen (hydride shift) or an alkyl/aryl group (alkyl/methyl shift) to a neighboring carbocation center. wikipedia.orglscollege.ac.in The primary driving force for this process is the formation of a more stable carbocation (e.g., rearrangement of a secondary carbocation to a more stable tertiary carbocation). stackexchange.comstackexchange.com

A classic example is the neopentyl rearrangement. When neopentyl alcohol (2,2-dimethylpropan-1-ol) is treated with acid, the initially formed unstable primary carbocation rapidly rearranges via a 1,2-methyl shift to form a much more stable tertiary carbocation, leading to rearranged products. Similarly, the reaction of 3-methyl-2-butanol (B147160) with HBr involves the formation of a secondary carbocation, which then undergoes a 1,2-hydride shift to form a more stable tertiary carbocation before being attacked by the bromide ion. wikipedia.org

These rearrangements are particularly prevalent in the chemistry of bicyclic systems like terpenes. jetir.org The conversion of isoborneol (B83184) to camphene (B42988) is a well-known example of a Wagner-Meerwein rearrangement involving an alkyl shift. jetir.org The stereochemistry of the migrating group is retained during the shift. wikipedia.orglscollege.ac.in

The potential for such rearrangements must be considered when designing a synthesis from an alcohol precursor that might proceed via an S(_N)1 pathway. For instance, if a synthetic route to this compound were to involve a carbocation intermediate at the C1 or C2 position of a related precursor, the possibility of a hydride or methyl shift from the adjacent, highly substituted carbon would need to be carefully evaluated to avoid the formation of undesired isomeric products.

| Rearrangement Type | Migrating Group | Driving Force | Example System |

| Hydride Shift | Hydrogen atom with its bonding electrons (H) | Formation of a more stable carbocation (e.g., 2° → 3°) stackexchange.com | 3-Methyl-2-butanol wikipedia.org |

| Alkyl/Methyl Shift | Alkyl or methyl group with its bonding electrons | Formation of a more stable carbocation (e.g., 1° → 3°) | Neopentyl alcohol |

| Wagner-Meerwein | General term for 1,2-hydride or 1,2-alkyl shifts | Formation of a more stable carbocation or relief of ring strain libretexts.org | Terpenes (e.g., Isoborneol to Camphene) jetir.org |

Applications of 2r 2 Azidomethyl 3 Methylbutan 1 Ol in Advanced Organic Synthesis

As Chiral Building Blocks for Complex Natural Products

The synthesis of complex natural products often relies on the use of enantiomerically pure starting materials to construct intricate stereochemical architectures. Chiral alcohols, such as the parent structure of the title compound, R-(+)-2-Methyl-1-butanol, are known to be integral components of various natural products. The R-2-methylbutyl motif is found in a number of bioactive compounds, highlighting the importance of this structural unit in nature. While direct application of (2R)-2-(Azidomethyl)-3-methylbutan-1-ol in the total synthesis of a specific natural product is not explicitly detailed in available research, its potential as a chiral building block is evident. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages, while the azide (B81097) group serves as a versatile precursor to amines, amides, and other nitrogen-containing heterocycles, which are common features in many natural products.

Table 1: Potential Transformations of this compound for Natural Product Synthesis

| Functional Group | Potential Transformation | Resulting Moiety | Relevance in Natural Products |

| Primary Alcohol | Oxidation | Aldehyde, Carboxylic Acid | Precursors for chain extension, cyclization |

| Primary Alcohol | Etherification/Esterification | Ethers, Esters | Common linkages in macrolides, depsipeptides |

| Azide | Reduction | Primary Amine | Found in alkaloids, amino sugars |

| Azide | Cycloaddition | Triazole | Heterocyclic core in various natural products |

Precursors for Pharmaceutically Relevant Scaffolds and Agro-Chemicals

The demand for enantiomerically pure compounds is paramount in the pharmaceutical and agrochemical industries, as the biological activity of a molecule is often dependent on its stereochemistry. Chiral building blocks are crucial for the synthesis of single-enantiomer drugs and agrochemicals, leading to improved efficacy and reduced side effects.

While specific examples of this compound being used as a precursor for marketed pharmaceuticals or agrochemicals are not readily found in the literature, its structural features suggest its utility in constructing various pharmacologically relevant scaffolds. The azido (B1232118) group is a particularly useful functional handle. It can be reduced to a primary amine, a common feature in many bioactive molecules, or it can undergo [3+2] cycloaddition reactions (click chemistry) to form triazoles, which are known to exhibit a wide range of pharmacological activities. The chiral backbone of the molecule can impart the necessary stereochemistry to the final product.

Utilization in the Synthesis of Chiral Ligands and Auxiliaries

Chiral ligands and auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. Chiral alcohols and their derivatives are frequently employed in the design of such molecules.

Although there is no direct report of this compound being used for this purpose, its structure is amenable to modification for the synthesis of novel chiral ligands and auxiliaries. The primary alcohol could be used to attach the molecule to a metal center or a support, while the chiral framework and the azido group could influence the stereochemical outcome of a catalyzed reaction. The transformation of the azide into an amine would open pathways to a variety of well-established ligand classes, such as chiral diamines or amino alcohols, which are known to be effective in a range of asymmetric transformations.

Role in Material Science and Polymer Chemistry

Organic azides have found applications in material science, particularly in the synthesis of energetic materials and in polymer chemistry through click reactions for the formation of functional polymers. Structurally related compounds, such as poly(3-azidomethyl-3-methyl oxetane), are known energetic polymers. This suggests that this compound could potentially serve as a monomer or a precursor to monomers for the synthesis of novel energetic polymers or binders. The chirality of the molecule could also introduce interesting properties into the resulting polymeric materials, such as chiroptical behavior.

Furthermore, the dual functionality of the molecule (hydroxyl and azido groups) allows for its incorporation into polymers through different polymerization techniques. The hydroxyl group can be used in condensation polymerizations to form polyesters or polyethers, while the azide group can be utilized in post-polymerization modifications via click chemistry to introduce specific functionalities.

Table 2: Potential Applications in Material Science and Polymer Chemistry

| Application Area | Potential Role of this compound | Resulting Material/Property |

| Energetic Materials | Precursor to energetic plasticizers or binders | Enhanced performance characteristics |

| Polymer Synthesis | Monomer in condensation polymerization | Chiral polyesters, polyethers |

| Polymer Modification | Functionalization agent via click chemistry | Polymers with tailored properties |

| Chiral Materials | Introduction of chirality into polymer backbone | Materials with chiroptical properties |

Computational and Theoretical Studies

Quantum Mechanical Calculations for Reaction Pathway Analysis

Quantum mechanical (QM) calculations are fundamental in elucidating the mechanisms of chemical reactions. For (2R)-2-(Azidomethyl)-3-methylbutan-1-ol, QM methods like Density Functional Theory (DFT) would be employed to investigate various reaction pathways. For instance, the reduction of the azide (B81097) group to an amine or its participation in click chemistry reactions could be modeled.

These calculations would involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. This data would provide a quantitative understanding of reaction kinetics and help in optimizing reaction conditions.

Table 1: Hypothetical Quantum Mechanical Calculation Parameters for Azide Reduction

| Parameter | Value | Description |

| Method | DFT (B3LYP) | A common functional for balancing accuracy and computational cost. |

| Basis Set | 6-311+G(d,p) | Provides a good description of the electronic structure. |

| Solvent Model | PCM (Methanol) | Simulates the effect of a polar protic solvent on the reaction. |

| Calculated Property | Activation Energy (kcal/mol) | The energy barrier that must be overcome for the reaction to occur. |

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound, particularly the spatial arrangement of its substituents around the chiral center, dictates its chemical and biological properties. Conformational analysis would involve systematically exploring the different possible spatial arrangements (conformers) of the molecule and determining their relative energies.

This analysis would identify the most stable conformers and the energy barriers between them. Such information is critical for predicting the stereochemical outcome of reactions involving this compound, as the preferred conformation can influence which face of the molecule is more accessible to reagents.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations could be used to study how this compound interacts with other molecules, such as solvents or potential binding partners. By simulating the movement of atoms over time, MD provides a dynamic picture of these interactions.

For example, MD simulations could reveal the nature of hydrogen bonding between the hydroxyl group and solvent molecules, or how the azido (B1232118) group interacts with its environment. This is particularly important for understanding its solubility and transport properties.

Rational Design of Catalysts and Reagents

The insights gained from computational studies can guide the rational design of new catalysts and reagents that are specifically tailored to react with this compound in a desired manner. For instance, if a specific conformation is found to be particularly reactive, a catalyst could be designed to stabilize that conformation.

Computational screening of potential catalysts could be performed to predict their efficacy and selectivity, thereby reducing the amount of experimental trial-and-error required. This approach accelerates the development of new synthetic methodologies.

Future Directions and Research Outlook

Development of Highly Enantioselective and Diastereoselective Methods

The future development of synthetic routes to (2R)-2-(Azidomethyl)-3-methylbutan-1-ol will undoubtedly focus on maximizing stereochemical purity. The creation of the stereocenter at the C2 position is a key challenge that can be addressed through several cutting-edge strategies.

One promising avenue is the asymmetric ring-opening of a prochiral epoxide, 2-isopropyl-2-vinyloxirane, with an azide (B81097) nucleophile. Future research will likely concentrate on the development of novel chiral catalysts, such as salen-metal complexes or chiral amino alcohol-derived ligands, to achieve high enantioselectivity in this transformation. The regioselectivity of the azide attack will also be a critical factor to control, favoring the formation of the desired primary azide.

Furthermore, dynamic kinetic resolution (DKR) of a racemic mixture of 2-(azidomethyl)-3-methylbutan-1-ol presents a compelling strategy for obtaining the pure (2R)-enantiomer. organic-chemistry.org This chemoenzymatic approach combines the enantioselectivity of a lipase (B570770) for acylation with a metal-catalyzed racemization of the slower-reacting enantiomer. organic-chemistry.orgmdpi.com Future research will focus on identifying more efficient and robust racemization catalysts that are compatible with the enzymatic resolution conditions, thereby maximizing the yield and enantiomeric excess of the desired product. organic-chemistry.org

Exploration of Novel Reactivity and Transformation Pathways

The bifunctional nature of this compound opens the door to a wide array of chemical transformations. Future research will aim to explore and exploit this reactivity to synthesize novel and valuable compounds.

The azide moiety is a versatile functional group that can undergo a variety of reactions. A key area of future investigation will be the intramolecular reactions of this compound. For instance, reduction of the azide to an amine, followed by in situ cyclization, could provide access to chiral aziridines or other nitrogen-containing heterocycles. The stereochemistry of the starting material would be crucial in controlling the stereochemical outcome of these cyclization reactions.

The azide also serves as a linchpin for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Future research will undoubtedly explore the reaction of this compound with a diverse range of alkynes to generate a library of chiral 1,2,3-triazoles. These compounds are known for their wide range of biological activities and their use as ligands in catalysis.

Furthermore, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing another handle for further synthetic manipulations. The development of selective oxidation methods that are compatible with the azide functionality will be an important research focus. The resulting chiral aldehydes or carboxylic acids could serve as key intermediates in the synthesis of more complex natural products or pharmaceuticals.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of organic azides can be hazardous due to their potential instability. cam.ac.uk Flow chemistry offers a safer and more efficient alternative to traditional batch processes for handling these energetic intermediates. rsc.orgdurham.ac.uk Future research will focus on developing a continuous-flow synthesis of this compound. cam.ac.uk This would involve the in situ generation of an azide reagent and its immediate reaction with a suitable precursor, minimizing the accumulation of hazardous materials. cam.ac.uk

An automated flow platform could be designed to perform multiple synthetic steps sequentially, from the initial asymmetric reaction to subsequent functional group transformations. nih.gov For example, the asymmetric ring-opening of an epoxide could be followed by an in-line purification and then a subsequent click reaction with an alkyne, all within a closed and automated system. This would not only enhance safety but also improve reproducibility and scalability.

The integration of real-time analytical techniques, such as in-line NMR or IR spectroscopy, into the flow setup would allow for rapid optimization of reaction conditions and immediate detection of any process deviations. This data-rich approach to synthesis will be crucial for the efficient development of robust and scalable routes to this compound and its derivatives.

Sustainability and Atom Economy in Industrial Applications

As the chemical industry moves towards more sustainable practices, the principles of green chemistry will be a major driver in the future development of synthetic routes to this compound. Atom economy, which measures the efficiency of a reaction in terms of how much of the reactants end up in the final product, will be a key metric for evaluating synthetic routes.

Future research will focus on developing catalytic methods that minimize the use of stoichiometric reagents and the generation of waste. For example, the use of catalytic amounts of a chiral catalyst for the asymmetric synthesis would be far more atom-economical than using a chiral auxiliary that needs to be attached and later removed.

The use of biocatalysis, such as the enzymatic resolutions mentioned earlier, is another key aspect of green chemistry. nih.govrsc.org Enzymes operate under mild conditions (room temperature and neutral pH) and are highly selective, reducing the need for protecting groups and minimizing side reactions. rsc.org Future research will aim to discover and engineer novel enzymes with enhanced activity and stability for the synthesis of chiral azido (B1232118) alcohols.

Furthermore, the choice of solvents and reagents will be guided by their environmental impact. The use of greener solvents, such as water or supercritical fluids, and the replacement of toxic reagents with more benign alternatives will be important considerations in the development of sustainable industrial processes for the synthesis of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.